Home > Products > Screening Compounds P40701 > (2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine
(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine - 1291074-87-7

(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine

Catalog Number: EVT-253187
CAS Number: 1291074-87-7
Molecular Formula: C25H31N7O6
Molecular Weight: 525.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ENMD-2076 Tartrate is a multi-targeted kinase inhibitor with IC50s of 1.86, 14, 58.2, 15.9, 92.7, 70.8, 56.4 nM for Aurora A, Flt3, KDR/VEGFR2, Flt4/VEGFR3, FGFR1, FGFR2, Src, PDGFRα, respectively . It is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action .

Physical And Chemical Properties Analysis

The chemical formula of ENMD-2076 (Tartrate) is C25H31N7O6, and its molecular weight is 525.56 . Unfortunately, the search results did not provide more detailed physical and chemical properties.

Molecular Structure Analysis

While the exact molecular structure of ENMD-2076 (Tartrate) is not explicitly provided in the literature, it is identified as the tartrate salt of ENMD-981693, the active free base form of the compound. [] This suggests that ENMD-2076 likely comprises the ENMD-981693 molecule ionically bonded to a tartrate counterion. Further structural analysis requires access to the compound's chemical structure or relevant crystallographic data.

Inhibition of Aurora Kinases:

  • Aurora Kinases A and B: ENMD-2076 directly inhibits Aurora kinases A and B, key regulators of cell division. [, , , ] Inhibition of these kinases disrupts mitotic checkpoint control, leading to cell cycle arrest, typically at the G2/M phase, and ultimately inducing apoptosis in tumor cells overexpressing these kinases. [, , , , , , , , ]

Inhibition of Angiogenic Kinases:

  • VEGFRs and FGFRs: ENMD-2076 also targets various angiogenic kinases, including vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs). [, , , , ] This inhibition disrupts the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and survival, leading to tumor regression. [, , , ]

Additional Targets and Pathways:

  • Other Tyrosine Kinases: ENMD-2076 has been shown to inhibit other tyrosine kinases, including c-Kit, Flt3, and CSF1R. [, , , , ]
  • PI3K/AKT/mTOR Pathway: Inhibition of the PI3K/AKT/mTOR pathway has been observed with ENMD-2076 treatment, contributing to its antitumor effects. [, , , ]

Preclinical Studies:

  • Various Cancer Types: ENMD-2076 demonstrated in vitro and in vivo antitumor activity against a diverse range of human cancer models, including breast, colon, melanoma, leukemia, multiple myeloma, ovarian, hepatocellular, and soft tissue sarcoma. [, , , , , , , , , , , , , , ]
  • Patient-Derived Xenografts: Promising results were observed in preclinical studies utilizing patient-derived xenografts (PDXs), highlighting its potential relevance to human tumor biology. [, , , , ]
  • Combination Therapies: Preclinical research explored ENMD-2076 in combination with various chemotherapeutic agents like lenalidomide, doxorubicin, 5-FU, and anti-PD1 antibodies. [, , , , , , ]

Clinical Trials:

  • Various Cancer Types: ENMD-2076 has been evaluated in multiple Phase I and II clinical trials for several cancers, including ovarian, fibrolamellar carcinoma, triple-negative breast cancer, soft tissue sarcoma, and acute myeloid leukemia. [, , , , , , , , , , ]
  • Biomarker Development: Clinical trials have incorporated biomarker analyses to identify potential predictors of response to ENMD-2076, including ARID1A, PTEN, p53, and p73 status. [, , , , , ]

Properties

CAS Number

1291074-87-7

Product Name

(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-2-phenylethenyl]pyrimidin-4-amine

Molecular Formula

C25H31N7O6

Molecular Weight

525.6 g/mol

InChI

InChI=1S/C21H25N7.C4H6O6/c1-16-14-20(26-25-16)23-19-15-21(28-12-10-27(2)11-13-28)24-18(22-19)9-8-17-6-4-3-5-7-17;5-1(3(7)8)2(6)4(9)10/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,24,25,26);1-2,5-6H,(H,7,8)(H,9,10)/b9-8+;/t;1-,2-/m.0/s1

InChI Key

KGWWHPZQLVVAPT-PCWHHUEVSA-N

SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O

Synonyms

(E)-N-(5-methyl-1H-pyrazol-3-yl)-6-(4-methylpiperazin-1-yl)-2-styrylpyrimidin-4-amine 2,3-dihydroxysuccinate

Canonical SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)C=CC3=CC=CC=C3)N4CCN(CC4)C.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC1=CC(=NN1)NC2=CC(=NC(=N2)/C=C/C3=CC=CC=C3)N4CCN(CC4)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.